molecular formula C7H15BrNO2+ B098845 2-Bromoacetylcholine CAS No. 17139-54-7

2-Bromoacetylcholine

Cat. No.: B098845
CAS No.: 17139-54-7
M. Wt: 225.1 g/mol
InChI Key: BPLURRWZRNOJMR-UHFFFAOYSA-N
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Description

2-Bromoacetylcholine is a derivative of acetylcholine, a neurotransmitter that plays a crucial role in the cholinergic system. This compound contains a bromine atom, which influences its chemical properties and interactions. It is primarily used as an affinity alkylating agent for nicotinic receptors .

Future Directions

The cholinergic system, which includes acetylcholine and its derivatives, has been receiving increasing attention in non-neuronal tissues. Research suggests that the acetylcholine system participates in modulating inflammatory responses, regulating contraction and mucus secretion of respiratory tracts, and influencing the metastasis and invasion of lung cancer . Therefore, bromoacetylcholine and similar compounds may have potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoacetylcholine can be synthesized using bromoacetyl chloride as a key reagent. The synthesis involves the reaction of bromoacetyl chloride with choline or its derivatives under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoacetylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

2-Bromoacetylcholine exerts its effects by acting as an affinity alkylating agent for nicotinic receptors. It specifically labels the reduced acetylcholine binding site on the receptor, which helps in understanding receptor binding and function. The compound interacts with the receptor’s active site, leading to the formation of a covalent bond and subsequent inhibition of receptor activity .

Comparison with Similar Compounds

    Acetylcholine: The parent compound, which lacks the bromine atom and has different chemical properties and interactions.

    Bromoacetyl Chloride: A key reagent used in the synthesis of 2-Bromoacetylcholine.

    Bromoacetic Acid: A hydrolysis product of this compound.

Uniqueness: this compound is unique due to its bromine atom, which enhances its reactivity and affinity for nicotinic receptors. This makes it a valuable tool in receptor labeling and interaction studies, distinguishing it from other acetylcholine derivatives .

Properties

IUPAC Name

2-(2-bromoacetyl)oxyethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrNO2/c1-9(2,3)4-5-11-7(10)6-8/h4-6H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLURRWZRNOJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrNO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937980
Record name 2-[(Bromoacetyl)oxy]-N,N,N-trimethylethan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17139-54-7
Record name Bromoacetylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17139-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Choline, bromoacetate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017139547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Bromoacetyl)oxy]-N,N,N-trimethylethan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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